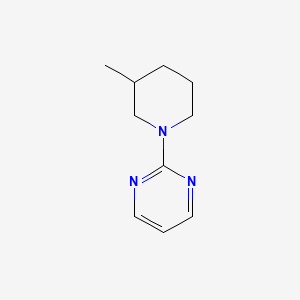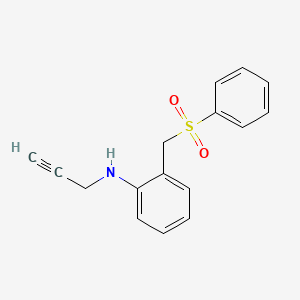
N,N-dimethyl-4-(4-(thiophen-3-yl)thiazol-2-yl)piperazine-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with interesting applications in the field of medicinal chemistry . They possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
Thiazole-based analogs have been synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .Molecular Structure Analysis
Thiazole is a five-membered heteroaromatic compound containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
Thiazoles have been used in medicinal chemistry and are included in the class of antimicrobials due to their excellent therapeutic index . They have been used in the synthesis of new entities by substituting different pharmacophores in one structure that lead to compounds with increased antimicrobial activity .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C .科学的研究の応用
Anticancer and Antiproliferative Properties Research has indicated the potential of sulfonamide derivatives, including those structurally related to N,N-dimethyl-4-(4-(thiophen-3-yl)thiazol-2-yl)piperazine-1-sulfonamide, in the treatment of various cancers. Studies involving polyfunctional substituted 1,3-thiazoles, which share structural motifs with the compound of interest, have shown promising anticancer activity against a wide range of human tumor cell lines, including those of lung, kidney, CNS, ovary, prostate, breast cancer, epithelial cancer, leukemia, and melanoma. The effectiveness of these compounds is attributed to specific structural features, such as the presence of a piperazine substituent, which significantly enhances their anticancer activity (Turov, 2020).
Antioxidant and Neuroprotective Effects Derivatives of N,N-dimethylpiperazine-1-sulfonamide with added functional groups have been synthesized and evaluated for their antioxidant properties. These compounds exhibit free radical scavenging abilities, ion chelation, and protective effects against cellular damage induced by oxidative stress. Such properties make them candidates for the preventive treatment of diseases related to oxidative stress, such as cataracts, age-related macular degeneration (AMD), and Alzheimer's dementia (AD), showcasing their potential in addressing age-related diseases through their multifunctional antioxidant activities (Jin, Randazzo, Zhang, & Kador, 2010).
Antimicrobial and Antiviral Activities The exploration of sulfonamide derivatives in antimicrobial and antiviral applications has led to the identification of compounds with significant efficacy. For instance, novel derivatives have been synthesized and tested for their activities against a broad spectrum of microbial and viral pathogens. These studies highlight the potential of these compounds to serve as leads for the development of new antimicrobial and antiviral agents, demonstrating their versatility in combating infectious diseases (Jagtap, Jaychandran, Sreenivasa, & Sathe, 2010).
Corrosion Inhibition In addition to their biomedical applications, derivatives of this compound have been investigated for their role in corrosion inhibition. Specific derivatives have shown effectiveness in protecting steel against corrosion in acidic environments. This application is particularly relevant in industries where corrosion resistance is crucial, underscoring the compound's utility beyond pharmaceuticals (Hu, Yan-bin, Ma, Zhu, Jun, Chao, & Cao, 2016).
作用機序
特性
IUPAC Name |
N,N-dimethyl-4-(4-thiophen-3-yl-1,3-thiazol-2-yl)piperazine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2S3/c1-15(2)22(18,19)17-6-4-16(5-7-17)13-14-12(10-21-13)11-3-8-20-9-11/h3,8-10H,4-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWIXWNBBHDLDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCN(CC1)C2=NC(=CS2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-3-[5-(cyanomethylsulfanyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2724177.png)
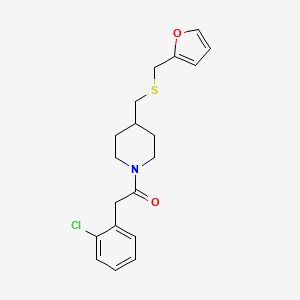
![4-(4-Benzylpiperazin-1-yl)-5-(p-tolyl)thieno[2,3-d]pyrimidine](/img/structure/B2724179.png)
![(1S,2R,4S)-Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-amine;hydrochloride](/img/structure/B2724180.png)

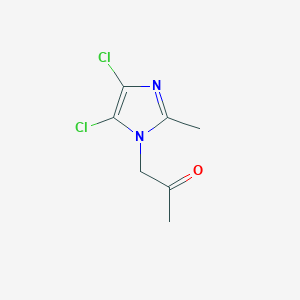
![(Z)-4-(azepan-1-ylsulfonyl)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2724185.png)
![tert-butyl N-[2-(aminomethyl)cyclohexyl]carbamate](/img/structure/B2724186.png)
![Benzo[d]thiazol-2-ylmethyl benzo[d]thiazole-2-carboxylate](/img/structure/B2724188.png)
![ethyl 3-({[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/no-structure.png)
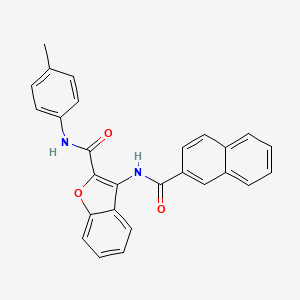
![1-(3,4-Difluorophenyl)-2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2724193.png)
